molecular formula C16H14ClNO2 B14663745 Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- CAS No. 43159-86-0

Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl-

Cat. No.: B14663745
CAS No.: 43159-86-0
M. Wt: 287.74 g/mol
InChI Key: ROJCUEHOOXMMFK-UHFFFAOYSA-N
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Description

Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. This compound features a xanthone core with a chlorine atom at the 3-position and a dimethylamino group at the 4-position, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthone derivatives, including Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl-, typically involves the classical condensation of a salicylic acid with a phenol derivative . This can be achieved through several methods:

    Condensation of Salicylic Acid with Phenol Derivatives: This method involves heating a mixture of salicylic acid and a phenol derivative with a dehydrating agent such as acetic anhydride.

    Aryl Aldehyde with Phenol Derivative: This route involves the reaction of an aryl aldehyde with a phenol derivative under acidic conditions.

    Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes in the presence of a base.

    o-Haloarenecarboxylic Acid with Arynes: This approach involves the reaction of o-haloarenecarboxylic acid with arynes.

Industrial Production Methods

Industrial production of xanthone derivatives often employs optimized versions of the above methods, utilizing catalysts and advanced reaction conditions to improve yield and efficiency. For example, microwave heating and the use of zinc chloride/phosphoryl chloride have been shown to produce xanthones in better yields and with shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the xanthone core to xanthene.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- exerts its effects involves interactions with various molecular targets and pathways. For example, xanthone derivatives are known to inhibit enzymes such as α-glucosidase and exhibit antioxidant activity by scavenging free radicals . The specific mechanism of action for this compound may involve similar pathways, modulating biological responses through its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- is unique due to the presence of both a chlorine atom and a dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

43159-86-0

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

3-chloro-4-[(dimethylamino)methyl]xanthen-9-one

InChI

InChI=1S/C16H14ClNO2/c1-18(2)9-12-13(17)8-7-11-15(19)10-5-3-4-6-14(10)20-16(11)12/h3-8H,9H2,1-2H3

InChI Key

ROJCUEHOOXMMFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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